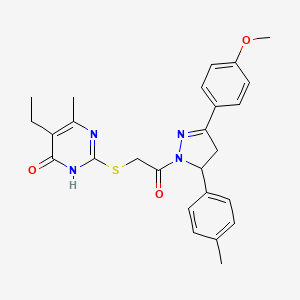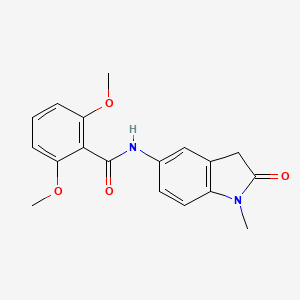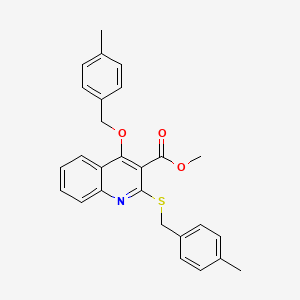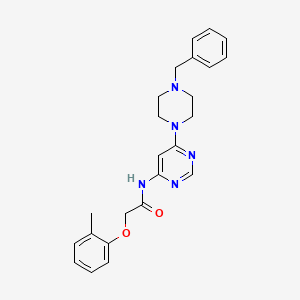![molecular formula C12H10FNO4S2 B2696070 Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate CAS No. 1558108-69-2](/img/structure/B2696070.png)
Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate” is an organic compound. It is also known as "methyl 3-Sulfonyl amino-2-thiophenecarboxylate" .
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates .Physical And Chemical Properties Analysis
“this compound” is a white crystalline substance. It is insoluble in water but soluble in organic solvents like toluene, acetonitrile, and ethanol . It has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .Aplicaciones Científicas De Investigación
Antiandrogen Activity in Medicinal Chemistry
Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate and its derivatives have been studied for their potential antiandrogen activities. Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds similar to this compound for antiandrogen activity. They found that some derivatives exhibited partial androgen agonist activity, while others acted as pure antagonists. One of the compounds from this series is under development for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Structural Chemistry and Crystallography
The compound's structural aspects have been explored through studies like the one by Ramazani, Kazemizadeh, Ślepokura, and Lis (2011), who synthesized and analyzed the crystal structure of a related compound. They used X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Synthesis and Chemical Reactions
Stephens, Price, and Sowell (1999) described the synthesis of a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a route to 4-arylsulfonyl-3-carboxamidothiophenes. This highlights the compound's versatility in synthetic chemistry (Stephens, Price, & Sowell, 1999).
Electrochemical Applications
In the field of materials science, Ferraris, Eissa, Brotherston, and Loveday (1998) investigated the performance of polymers derived from compounds similar to this compound as active materials for electrochemical capacitors. They explored the electrochemical properties of these polymers, finding significant energy and power densities, which could have implications for energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Safety and Hazards
“Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate” should be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors . When using it, follow relevant safety procedures and wear appropriate personal protective equipment, such as gloves and protective glasses .
Direcciones Futuras
Thiophene derivatives, including “Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate”, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Propiedades
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-5-3-2-4-7(8)13/h2-6H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDVDJJBDFTBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)


![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
